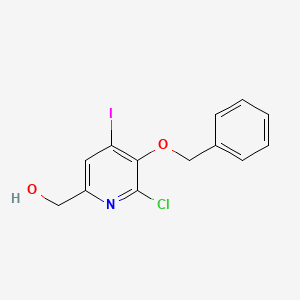

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

CAS No.: 1186405-17-3

Cat. No.: VC2917236

Molecular Formula: C13H11ClINO2

Molecular Weight: 375.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1186405-17-3 |

|---|---|

| Molecular Formula | C13H11ClINO2 |

| Molecular Weight | 375.59 g/mol |

| IUPAC Name | (6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 |

| Standard InChI Key | ARAADPSBHNGSLJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I |

Introduction

Physical and Chemical Properties

Structural Characteristics

The molecular structure of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is characterized by a pyridine scaffold with four distinct functional groups. The pyridine core provides a nitrogen-containing aromatic system that serves as the central framework. At position 2, a hydroxymethyl group (-CH2OH) introduces alcohol functionality and a potential site for hydrogen bonding or further chemical modification . Position 4 bears an iodine atom, which introduces a reactive site potentially useful for coupling reactions and other transformations. The benzyloxy group at position 5 consists of a benzene ring connected to the pyridine core via an oxygen atom, adding structural complexity and lipophilicity to the molecule. Finally, position 6 hosts a chlorine atom, providing another halogen substituent with distinctive electronic and steric properties . This combination of functional groups creates an asymmetrical electron distribution across the molecule, influencing its reactivity and physical properties.

Chemical Identifiers and Descriptors

For comprehensive identification and characterization, (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol can be referenced using several standardized chemical identifiers and descriptors, as shown in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 1186405-17-3 |

| Molecular Formula | C13H11ClINO2 |

| Molecular Weight | 375.59 g/mol |

| IUPAC Name | (6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol |

| Standard InChI | InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 |

| Standard InChIKey | ARAADPSBHNGSLJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I |

| PubChem CID | 45588355 |

Applications and Significance

Role in Organic Synthesis

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol may serve as a valuable intermediate in organic synthesis due to its functionalized structure with multiple reactive sites. The iodine substituent at position 4 is particularly noteworthy, as aryl iodides are known to participate in various metal-catalyzed coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. These transformations could enable the incorporation of this pyridine scaffold into more complex molecular architectures. The chlorine at position 6 provides another potential site for selective functionalization through nucleophilic aromatic substitution or metal-catalyzed processes. The hydroxymethyl group offers opportunities for further elaboration through oxidation (to an aldehyde or carboxylic acid), esterification, etherification, or conversion to other functional groups. Additionally, the benzyloxy group can function as a protecting group for the oxygen at position 5, which could be selectively removed under appropriate conditions to reveal a phenolic hydroxyl group for further manipulation.

Synthesis and Preparation

Known Synthetic Routes

Research Findings and Current Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume